molecular formula C7H9N3O3S B6645929 2-Methyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]-3-oxopropanoic acid

2-Methyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]-3-oxopropanoic acid

Cat. No. B6645929
M. Wt: 215.23 g/mol
InChI Key: GJJLRTZUNJCUMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]-3-oxopropanoic acid, also known as MTA, is a small molecule that has gained attention in the scientific community due to its potential as a therapeutic agent. MTA is a derivative of the amino acid cysteine and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

2-Methyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]-3-oxopropanoic acid's mechanism of action is not fully understood, but research has shown that 2-Methyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]-3-oxopropanoic acid acts as an inhibitor of the enzyme methylthioadenosine phosphorylase (2-Methyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]-3-oxopropanoic acidP). 2-Methyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]-3-oxopropanoic acidP is involved in the metabolism of 2-Methyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]-3-oxopropanoic acid and its inhibition leads to the accumulation of 2-Methyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]-3-oxopropanoic acid in cells. The accumulation of 2-Methyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]-3-oxopropanoic acid has been shown to have anti-cancer properties, as it leads to the depletion of S-adenosylmethionine (SAM), a molecule that is essential for cancer cell growth.
Biochemical and Physiological Effects:
2-Methyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]-3-oxopropanoic acid has been shown to have a variety of biochemical and physiological effects. 2-Methyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]-3-oxopropanoic acid has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 2-Methyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]-3-oxopropanoic acid has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines. Additionally, 2-Methyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]-3-oxopropanoic acid has been shown to have neuroprotective properties, reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Methyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]-3-oxopropanoic acid in lab experiments is that it is a small molecule that can easily penetrate cell membranes. Additionally, 2-Methyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]-3-oxopropanoic acid has been shown to have low toxicity, making it a safe candidate for therapeutic applications. One limitation of using 2-Methyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]-3-oxopropanoic acid in lab experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects in different cell types and disease states.

Future Directions

There are several future directions for 2-Methyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]-3-oxopropanoic acid research. One area of interest is the development of 2-Methyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]-3-oxopropanoic acid analogs with improved potency and selectivity. Additionally, further research is needed to fully understand 2-Methyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]-3-oxopropanoic acid's mechanism of action and its effects in different cell types and disease states. Finally, clinical trials are needed to determine the safety and efficacy of 2-Methyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]-3-oxopropanoic acid as a therapeutic agent in humans.

Synthesis Methods

2-Methyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]-3-oxopropanoic acid can be synthesized through a series of chemical reactions starting with cysteine. The synthesis method involves the use of reagents such as thionyl chloride, sodium azide, and triethylamine. The final product is purified through a series of chromatography steps. The synthesis method has been optimized and improved upon over the years, resulting in higher yields and purity of 2-Methyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]-3-oxopropanoic acid.

Scientific Research Applications

2-Methyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]-3-oxopropanoic acid has been studied extensively for its potential therapeutic applications. 2-Methyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]-3-oxopropanoic acid has been shown to have anti-cancer properties, specifically in the treatment of prostate cancer. 2-Methyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]-3-oxopropanoic acid has also been studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 2-Methyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]-3-oxopropanoic acid has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-methyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c1-3(6(12)13)5(11)9-7-8-4(2)10-14-7/h3H,1-2H3,(H,12,13)(H,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJLRTZUNJCUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)NC(=O)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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